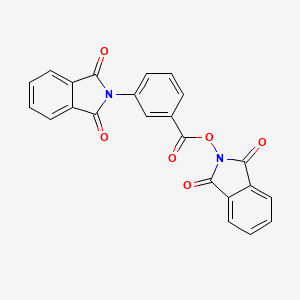

1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate

Description

1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate (InChIKey: XZXUFDAJBSOQMC-UHFFFAOYSA-N, CAS: 2125748-58-3) is a bis-phthalimide derivative characterized by two isoindoline-1,3-dione moieties linked via a benzoate ester group. This compound belongs to a class of molecules widely investigated for their biological activities, particularly in oncology and materials science. Its structure features dual electron-deficient aromatic systems, making it a candidate for applications in molecular recognition and as a building block in supramolecular chemistry .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 3-(1,3-dioxoisoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12N2O6/c26-19-15-8-1-2-9-16(15)20(27)24(19)14-7-5-6-13(12-14)23(30)31-25-21(28)17-10-3-4-11-18(17)22(25)29/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRUYRGMSGCBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)ON4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification with benzoic acid derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent composition, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the isoindoline-1,3-dione groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione groups can form hydrogen bonds and π-π stacking interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

Compounds such as 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) () demonstrate significant anticancer activity. Key findings include:

- Anticancer Activity: Compound 7c showed moderate inhibition of EGFR (IC50 = 42.91 ± 0.80 nM), outperforming thalidomide in melanoma, renal, and breast cancer cell lines .

- Antioxidant Activity : Methoxy-substituted analogs (e.g., 7d , 7f ) exhibited IC50 values of ~16 µM in antioxidant assays, suggesting substituent-dependent bioactivity .

Comparison with Target Compound : Unlike 7c , the target benzoate ester lacks a urea linkage, which may reduce direct interactions with kinase active sites. However, its dual phthalimide groups could enhance π-π stacking in protein binding or materials applications.

Bicyclo[1.1.1]pentane-1,3-dicarboxylate Derivatives

The bicyclo[1.1.1]pentane derivative 1-benzyl 3-(1,3-dioxoisoindolin-2-yl) bicyclo[1.1.1]pentane-1,3-dicarboxylate (21) () features a strained carbocyclic core. Key properties:

- Synthetic Utility : Used as a rigid spacer in drug design to improve metabolic stability and binding selectivity.

- Physicochemical Data: HRMS (ESI-TOF) confirmed the molecular formula (C22H18NO6) with high precision .

Ethyl 4-(1,3-Dioxoisoindolin-2-yl)benzoate

This analog (CAS: 130872-52-5, ) shares a single phthalimide group linked to a benzoate ester. Key features:

- Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .

- Purity and Availability : Commercially available at >99% purity, with short lead times for bulk procurement .

Comparison : The absence of a second phthalimide group in this compound reduces its electron-deficient character, likely diminishing its propensity for charge-transfer interactions compared to the target molecule.

3-(1,3-Dioxoisoindolin-2-yl)propanenitrile

This derivative () features a nitrile-terminated alkyl chain attached to the phthalimide core. Structural insights:

- Crystallography : The six-membered and five-membered rings are nearly coplanar (dihedral angle = 0.67°), stabilized by C–H···O/N interactions .

- Biological Relevance: Isoindoline-1,3-dione derivatives are noted for broad bioactivity, though specific data for this compound are unspecified .

Comparison : The target compound’s ester linkage may confer better hydrolytic stability than the nitrile group, which could undergo metabolic conversion.

Physicochemical Properties

Computational and Crystallographic Tools

Biological Activity

1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₃N₂O₄

- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating similar structures.

Synthesis

The synthesis of 1,3-Dioxoisoindolin derivatives typically involves multi-step organic reactions. Recent studies have highlighted efficient synthetic routes that yield high purity compounds suitable for biological testing .

Anticancer Activity

1,3-Dioxoisoindolin derivatives have shown promising anticancer properties. For instance:

- A related compound, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c), exhibited significant growth inhibition against various cancer cell lines including EKVX and MCF7 with percentage growth inhibitions (PGIs) ranging from 75% to over 89% at a concentration of 10 µM .

| Cell Line | PGI (%) |

|---|---|

| EKVX | 75.46 |

| CAKI-1 | 78.52 |

| UACC-62 | 80.81 |

| MCF7 | 83.48 |

| LOX IMVI | 84.52 |

| ACHN | 89.61 |

These findings suggest that the structural modifications on the isoindole moiety can significantly influence anticancer activity.

Antioxidant Activity

In addition to anticancer properties, some derivatives have demonstrated antioxidant capabilities:

- Compounds such as 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited IC50 values around 16 µM, indicating moderate antioxidant activity .

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has revealed their potential as novel antibiotics. A study on derivatives of dioxoisoindole indicated effectiveness against various bacterial strains with minimal cytotoxicity .

The mechanisms underlying the biological activities of these compounds are diverse:

- Anticancer Mechanism : The anticancer effects may involve apoptosis induction and cell cycle arrest in cancer cells.

- Antioxidant Mechanism : The antioxidant activity is likely due to the ability of these compounds to scavenge free radicals and reduce oxidative stress.

Case Studies

Several studies have explored the efficacy of dioxoisoindole derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their anticancer activities against a panel of NCI cancer cell lines, establishing structure-activity relationships (SAR) that guide future drug development .

- Antimicrobial Evaluation : Another study focused on synthesizing dioxoisoindoline derivatives and evaluating their antimicrobial properties against resistant strains, showing promising results that could lead to new treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.